molecular formula C11H12O4S B2810310 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid CAS No. 941395-11-5

2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid

Cat. No.: B2810310
CAS No.: 941395-11-5
M. Wt: 240.27
InChI Key: NSQPVTWCPSPXRF-UHFFFAOYSA-N
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Description

2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid (C₁₁H₁₂O₄S; MW 256.27 g/mol) is a benzoic acid derivative featuring a thioether-linked 1-methoxy-1-oxopropan-2-yl group at the 2-position. The compound is commercially available (Catalog #sc-340505, Santa Cruz Biotechnology) and serves as a building block in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(1-methoxy-1-oxopropan-2-yl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-7(11(14)15-2)16-9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQPVTWCPSPXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromo-1-methoxypropan-1-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-mercaptobenzoic acid attacks the electrophilic carbon of the bromo-methoxypropanone, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituents:

Compound Name Molecular Formula Substituent on Sulfanyl Group Key Features
Target Compound C₁₁H₁₂O₄S 1-Methoxy-1-oxopropan-2-yl Ester group enhances lipophilicity; potential for esterase-mediated hydrolysis .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid () C₁₃H₁₂O₆S Carboxymethyl Additional carboxylic acid increases polarity; exhibits antiproliferative activity .
2-(3-Methylsulfanyl-1-benzofuran-2-yl)acetic acid () C₁₁H₁₀O₃S₂ 3-Methylsulfanyl-benzofuran Benzofuran ring enhances aromatic stacking; forms O–H⋯O hydrogen-bonded dimers .
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid () C₁₈H₁₅NO₄S 3-(1,3-Dioxoisoindol-2-yl)propyl Bulky isoindole group reduces solubility; potential for π-π interactions .
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid () C₁₆H₁₀ClN₃O₅S₂ Nitro-benzothiazole-acetamido Electron-withdrawing nitro group and benzothiazole enhance bioactivity .

Physicochemical Properties

  • Solubility : The target compound’s methoxy-oxo group balances hydrophilicity and lipophilicity, whereas carboxymethyl analogs () are more water-soluble due to the carboxylic acid . Bulky substituents (e.g., ) reduce solubility .
  • Acidity : The benzoic acid core (pKa ~2.5) dominates acidity. Substituents like nitro groups () further lower pKa via electron withdrawal .
  • Crystallinity : Analogs with hydrogen-bonding motifs (e.g., ’s O–H⋯O dimers) exhibit stable crystal packing, critical for material science applications .

Research Implications

  • Drug Design : The target compound’s ester group offers tunability for prodrug strategies, while carboxymethyl analogs () are suited for direct targeting .
  • Material Science : Hydrogen-bonding patterns in analogs (e.g., ) guide crystal engineering for optoelectronic materials .

Biological Activity

2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid is a compound that has garnered interest in the fields of organic synthesis and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, applications in medicine, and comparative studies with similar compounds.

The synthesis of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid typically involves a nucleophilic substitution reaction between 2-mercaptobenzoic acid and 2-bromo-1-methoxypropan-1-one under basic conditions. This process results in the formation of the compound through the attack of the sulfanyl group on the electrophilic carbon of the bromo-methoxypropanone.

The biological activity of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator of these targets, influencing various biochemical pathways. For instance, it has been noted to inhibit certain enzymes by binding to their active sites, thereby reducing their activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for conditions characterized by inflammation .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate that it possesses activity against a range of bacterial strains, indicating its potential utility in developing new antimicrobial agents.

3. Enzyme Interaction Studies

In enzyme assays, 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid has been shown to interact with proteolytic enzymes, enhancing the activity of pathways involved in protein degradation, such as the ubiquitin-proteasome pathway and autophagy . This interaction may have implications for aging and related diseases.

Comparative Studies

A comparative analysis with similar compounds reveals unique properties attributed to the sulfanyl group present in 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid. In contrast to derivatives like 2-[(1-Methoxy-1-oxopropan-2-yl)amino]benzoic acid and others, the sulfanyl derivative demonstrates distinct reactivity profiles and biological interactions that make it particularly valuable for specific applications in research and industry.

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models of inflammatory disease, treatment with 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid resulted in a significant reduction in markers of inflammation compared to untreated controls. The compound was administered at varying doses, demonstrating a dose-dependent response in reducing inflammatory cytokines and improving clinical symptoms .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for many conventional antibiotics, suggesting its potential as a new therapeutic agent.

Q & A

Q. Table 1: Key Reaction Conditions for Sulfanyl Group Introduction

ParameterOptimal ConditionReference
SolventDMF or DMSO
BaseK₂CO₃ or DBU
CatalystPEG-SO₃H (5 mol%)
Temperature50–70°C
Reaction Time4–12 hours

Q. Table 2: Diagnostic NMR Peaks

Functional Group¹H δ (ppm)¹³C δ (ppm)
Benzoic acid -COOH12.1 (broad)170–175
Methoxy (-OCH₃)3.3–3.552–55
Sulfanyl-CH(CH₃)1.3–1.5 (d)20–25 (CH₃)

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